Isocarbacyclin: Technical Monograph on Structure, Pharmacology, and Therapeutic Application
Isocarbacyclin: Technical Monograph on Structure, Pharmacology, and Therapeutic Application
Executive Summary
Isocarbacyclin (TEI-7165) represents a pivotal advancement in the structural optimization of prostacyclin (PGI2). While PGI2 is a potent endogenous vasodilator and inhibitor of platelet aggregation, its clinical utility is severely hampered by the chemical instability of its enol ether moiety, which hydrolyzes to the inactive 6-keto-PGF1α with a half-life of approximately 42 seconds at physiological pH. Isocarbacyclin resolves this by substituting the 6,9-epoxy oxygen with a methylene group and strategically positioning the double bond at the Δ6(9α) position. This guide analyzes the chemical stability, pharmacodynamics, and experimental methodologies for evaluating Isocarbacyclin, specifically distinguishing its free acid form (TEI-7165) from its methyl ester prodrug (TEI-9090).
Chemical Architecture & Stability Profile
The Prostacyclin Instability Problem
The core limitation of natural prostacyclin lies in the high electron density of the enol ether oxygen, which facilitates rapid protonation and subsequent hydrolysis.
-
PGI2: Contains a 6,9-epoxy bridge with a Δ5 double bond.
-
Carbacyclin: Replaces the oxygen with a carbon (methylene), typically resulting in a Δ6a(9a) exocyclic double bond.
-
Isocarbacyclin (TEI-7165): Chemically defined as 9(O)-methano-Δ6(9α)-prostaglandin I1 . It features a bicyclo[3.3.0]octane nucleus where the double bond is endocyclic to the fusion system or positioned to minimize steric strain while maintaining the "V-shape" conformation required for the IP receptor pocket.
Stability Metrics
Unlike PGI2, Isocarbacyclin resists acid-catalyzed hydrolysis. It remains stable in aqueous solution for prolonged periods, allowing for oral formulation (as the ester TEI-9090) and consistent in vitro experimentation without the need for high-pH buffers (e.g., Glycine-NaOH pH 10.5) required for PGI2.
Pharmacodynamics & Mechanism of Action
Receptor Selectivity Profile
Isocarbacyclin exerts its effects primarily through the IP (Prostacyclin) receptor, a G-protein coupled receptor (GPCR).
| Receptor | Ligand | Affinity (IC50 / Ki) | Effect |
| IP Receptor | TEI-7165 (Active) | ~65.4 nM | Vasodilation, Anti-aggregation |
| IP Receptor | TEI-9090 (Prodrug) | > 2800 nM | Inactive until hydrolyzed |
| EP Receptors | TEI-7165 | Moderate/Low | Weak modulation |
| TP Receptor | TEI-7165 | Low (High conc. only) | Transient vasoconstriction (>1 µM) |
Signaling Pathway
Upon binding to the IP receptor, Isocarbacyclin triggers the Gs-adenylate cyclase pathway.
-
Activation: Ligand binds IP receptor on platelets/smooth muscle.
-
Transduction: Gαs subunit dissociates and activates Adenylate Cyclase (AC).
-
Second Messenger: ATP is converted to cAMP.
-
Effect:
-
Platelets: cAMP activates PKA, phosphorylating VASP and inhibiting calcium mobilization, preventing aggregation.
-
Smooth Muscle:[1] PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing contractility (vasodilation).
-
Figure 1: The canonical Gs-coupled signaling pathway utilized by Isocarbacyclin to induce vasorelaxation and inhibit platelet aggregation.[2]
Metabolic Activation (The TEI-9090 Prodrug)
Research indicates significant species differences in the metabolism of the methyl ester prodrug, TEI-9090.[3]
-
Rats: High plasma esterase activity rapidly converts TEI-9090 to the active TEI-7165.
-
Humans/Dogs: Plasma esterase activity is low. Hydrolysis relies on esterases present in Red Blood Cells (RBCs) .
-
Implication: In in vitro assays using human platelet-rich plasma (PRP), TEI-9090 may appear less potent than in whole blood or in vivo models unless pre-hydrolyzed or incubated for sufficient time.
Therapeutic Potential: Neuroprotection & Ischemia[4][6][7][8][9]
Isocarbacyclin is investigated not merely as a vasodilator but as a neuroprotective agent for ischemic stroke.[4][5]
-
Mechanism: Improvement of cerebral blood flow (CBF) in the penumbra region of an infarct.
-
Regional Specificity: Vasorelaxation potency varies by tissue: Mesenteric > Renal > Cerebral > Coronary.[6][7]
-
Clinical Relevance: By maintaining microcirculation without causing systemic hypotension (a risk with PGI2 due to non-selective vasodilation), Isocarbacyclin offers a targeted approach to cerebral ischemia.
Experimental Protocols
Protocol A: In Vitro Platelet Aggregation Assay
Validates the anti-thrombotic potency of Isocarbacyclin.
Materials:
-
Fresh human blood (citrated).
-
Aggregometer (optical).
-
ADP (Adenosine Diphosphate) as agonist.
-
Test compounds: TEI-7165 (dissolved in ethanol/saline), PGI2 (in glycine-NaOH buffer pH 10.5).
Workflow:
-
Preparation: Centrifuge whole blood at 160 x g for 10 min to obtain Platelet-Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) for baseline calibration.
-
Incubation: Aliquot PRP (250 µL) into cuvettes. Add 5 µL of TEI-7165 (various concentrations: 0.1 - 100 ng/mL). Incubate at 37°C for 2 minutes.
-
Critical Step: If using TEI-9090 (ester), extend incubation to >30 mins or add RBC lysate to ensure hydrolysis.
-
-
Induction: Add ADP (final concentration 2-5 µM) to induce aggregation.
-
Measurement: Record light transmission for 5 minutes. 100% aggregation is defined by the difference between PRP and PPP transmission.
-
Analysis: Calculate IC50.
-
Expected Result: TEI-7165 IC50 ≈ 2.8 ng/mL (Human platelets).
-
Protocol B: IP Receptor Competition Binding Assay
Determines affinity (Ki) for the prostacyclin receptor.
Materials:
-
Mastocytoma P-815 cell membranes (high IP receptor expression) or CHO-K1 cells overexpressing human IP.
-
Radioligand: [3H]-Iloprost (stable PGI2 analogue).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells and suspend in binding buffer (approx 10-20 µg protein/tube).
-
Competition: Incubate membranes with [3H]-Iloprost (5 nM) and increasing concentrations of TEI-7165 (10^-10 to 10^-5 M).
-
Equilibrium: Incubate at 30°C for 30-60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % bound vs. log[concentration]. Determine Ki using the Cheng-Prusoff equation.
-
Validation: TEI-7165 should displace Iloprost in the nanomolar range (Ki < 100 nM).
-
References
-
Isocarbacyclin - American Chemical Society. (2025). ACS Division of Organic Chemistry.
-
Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries. (1994). British Journal of Pharmacology.
-
Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors. (1995). Arzneimittelforschung.
-
Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. (1995). Arzneimittelforschung.
-
Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. (1994). Xenobiotica.
-
Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke. (2019). Tetrahedron.
-
A simple synthesis of (+)-isocarbacyclin via a convergent process. (1988).[8] Journal of the Chemical Society, Chemical Communications.[8][9]
Sources
- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to isocarbacyclin and analogues as potential neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of isocarbacyclin, a stable prostacyclin analogue, on monkey isolated cerebral and peripheral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple synthesis of (+)-isocarbacyclin via a convergent process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A new synthesis route to (+)-isocarbacyclin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
